1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-phenethyl-
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Overview
Description
1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-phenethyl- is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzimidazole core substituted with a 2,4-dichlorophenoxymethyl group and a phenethyl group, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-phenethyl- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Substitution with 2,4-Dichlorophenoxymethyl Group: The benzimidazole core is then reacted with 2,4-dichlorophenoxymethyl chloride in the presence of a base such as potassium carbonate to introduce the 2,4-dichlorophenoxymethyl group.
Introduction of Phenethyl Group: Finally, the phenethyl group is introduced via a nucleophilic substitution reaction using phenethyl bromide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-phenethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-phenethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-phenethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Benzoimidazole, 2-(2,4-dichlorophenyl)-1-phenethyl-: Similar structure but lacks the phenoxymethyl group.
1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-methyl-: Similar structure but has a methyl group instead of a phenethyl group.
Uniqueness
1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-phenethyl- is unique due to the presence of both the 2,4-dichlorophenoxymethyl and phenethyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C22H18Cl2N2O |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-(2-phenylethyl)benzimidazole |
InChI |
InChI=1S/C22H18Cl2N2O/c23-17-10-11-21(18(24)14-17)27-15-22-25-19-8-4-5-9-20(19)26(22)13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2 |
InChI Key |
BGOBUFVHLWZUHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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